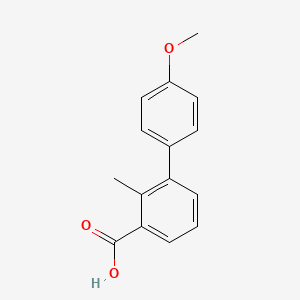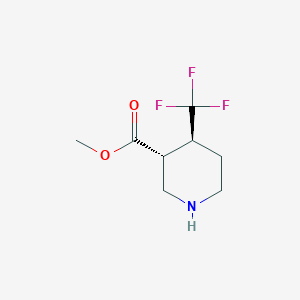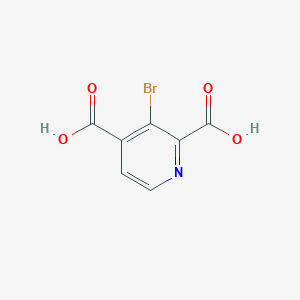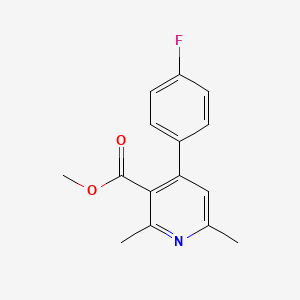
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate
概要
説明
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, commonly known as Methyl 4-FDMA, is a chemical compound that belongs to the class of nicotinates. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central nervous system. Methyl 4-FDMA has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
作用機序
Methyl 4-FDMA acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This results in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Methyl 4-FDMA has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential anti-addictive properties. Methyl 4-FDMA has been shown to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
Methyl 4-FDMA has several advantages for use in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One limitation of Methyl 4-FDMA is that it has a short half-life, which can make it difficult to study its long-term effects. Another limitation is that it has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Methyl 4-FDMA. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is also needed to investigate the long-term effects of Methyl 4-FDMA and its potential side effects. Overall, Methyl 4-FDMA is a promising compound with a wide range of potential applications in scientific research.
科学的研究の応用
Methyl 4-FDMA has been used in scientific research to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Methyl 4-FDMA has also been studied for its potential use in the treatment of chronic pain, inflammation, and addiction.
特性
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-9-8-13(11-4-6-12(16)7-5-11)14(10(2)17-9)15(18)19-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOSNDLZHFVRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B3223602.png)

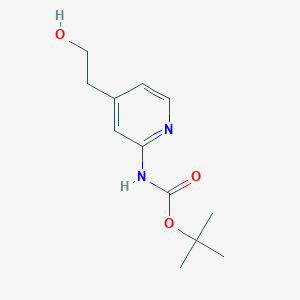

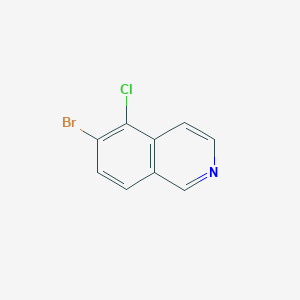
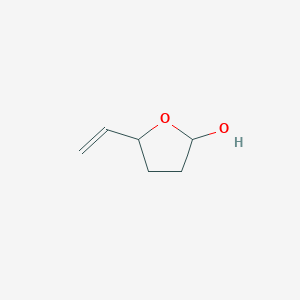

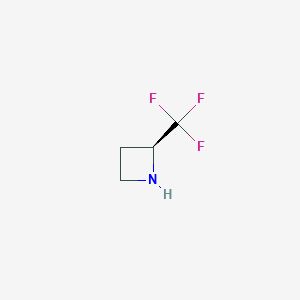
![5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronicAcidPinacolEster](/img/structure/B3223649.png)
